

Diethyl (4-Bromobenzyl)phosphonate spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl (4-Bromobenzyl)phosphonate
Cat. No.:	B105278

[Get Quote](#)

An In-depth Technical Guide on the Spectral Data of **Diethyl (4-Bromobenzyl)phosphonate**

This guide provides a comprehensive overview of the spectral data for **Diethyl (4-Bromobenzyl)phosphonate**, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Physicochemical Properties

Property	Value
CAS Number	38186-51-5
Molecular Formula	C ₁₁ H ₁₆ BrO ₃ P
Molecular Weight	307.12 g/mol
Appearance	Colorless liquid
Boiling Point	183 °C at 0.6 mmHg[1]

Spectral Data

The following tables summarize the key spectral data for **Diethyl (4-Bromobenzyl)phosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.30	Doublet	2H	Ar-H	7.5
7.05	Doublet	2H	Ar-H	7.6
3.99-3.88	Multiplet	4H	O-CH ₂ -CH ₃	-
2.99	Singlet	1H	P-CH ₂ -Ar	-
2.94	Singlet	1H	P-CH ₂ -Ar	-
1.12	Triplet	6H	O-CH ₂ -CH ₃	6.9

Solvent: CDCl₃,
Spectrometer
Frequency: 400
MHz[2]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
131.7	Ar-C
131.6	Ar-C
131.5	Ar-C
121.0	Ar-C-Br
62.3	O-CH ₂ -CH ₃
34.0	P-CH ₂ -Ar
32.0	P-CH ₂ -Ar
16.5	O-CH ₂ -CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100
MHz[2]

Table 3: Predicted ³¹P NMR Spectral Data

Chemical Shift (δ) ppm	Predicted Range
~20-25	Benzylphosphonates
Reference: 85% H ₃ PO ₄	

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Measured m/z
[M+H] ⁺	307.0097	307.0093
Ionization Mode: Electrospray		
Ionization (ESI)[2]		

Infrared (IR) Spectroscopy

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~2980	C-H stretch (alkyl)
~1250	P=O stretch
~1030	P-O-C stretch
~750-850	C-Br stretch

Note: These are predicted values based on similar structures.^[3] Phosphonates typically show a strong P=O stretching vibration in the 900-1200 cm⁻¹ region.^[4]

Experimental Protocols

Synthesis of Diethyl (4-Bromobenzyl)phosphonate

A common method for the synthesis of **Diethyl (4-Bromobenzyl)phosphonate** is the Michaelis-Arbuzov reaction.^[5]

Procedure:

- 1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol) are added to a round-bottomed flask.^[2]
- The mixture is refluxed at 90 °C for 19 hours.^[2]
- Upon completion of the reaction, excess triethyl phosphite is removed by distillation under reduced pressure.^[2]
- The crude product is purified by flash column chromatography using a 1:1 hexane/ethyl acetate eluent to yield the final product.^[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as CDCl_3 , and transferred to a 5 mm NMR tube.[6]

^1H and ^{13}C NMR Acquisition:

- Spectra are recorded on a 400 MHz or higher field spectrometer.
- For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

^{31}P NMR Acquisition:

- A broadband or multinuclear probe is tuned to the ^{31}P frequency.
- Proton decoupling is generally used to improve sensitivity and simplify the spectrum.[6]
- Chemical shifts are referenced to an external standard of 85% H_3PO_4 (0 ppm).[6]

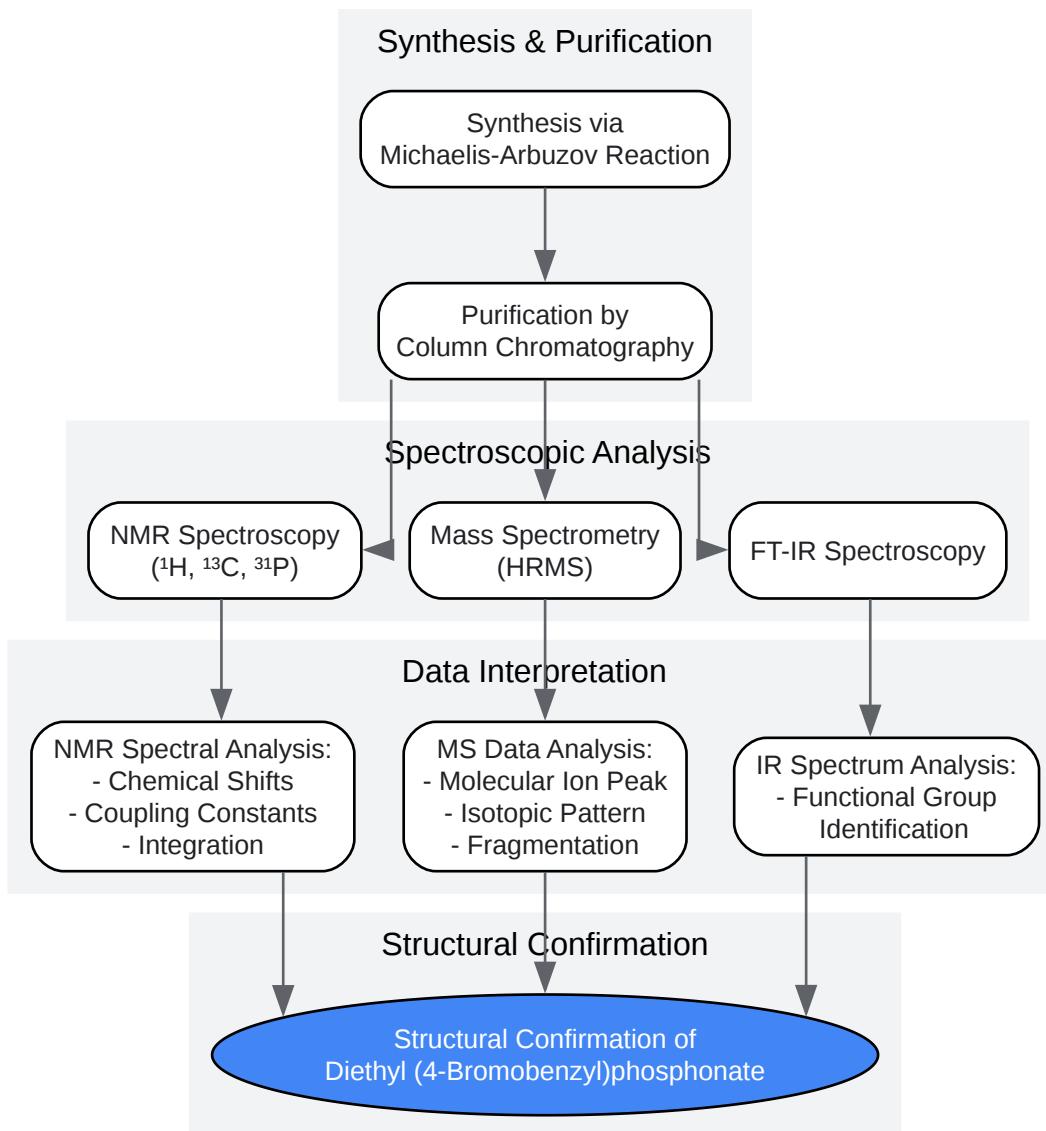
Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the appropriate concentration for analysis.

Data Acquisition (ESI-HRMS):

- The sample solution is introduced into the electrospray ionization source.
- The instrument is operated in positive ion mode to detect the $[\text{M}+\text{H}]^+$ ion.
- Data is acquired in high-resolution mode to determine the accurate mass and elemental composition.

FT-IR Spectroscopy


Sample Preparation (ATR Method):

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of the liquid sample is placed directly onto the ATR crystal.

- The sample spectrum is then recorded. The instrument's software automatically subtracts the background.[6]

Spectral Analysis Workflow

Workflow for Structural Elucidation of Diethyl (4-Bromobenzyl)phosphonate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and structural elucidation of **Diethyl (4-Bromobenzyl)phosphonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Diethyl (4-Bromobenzyl)phosphonate spectral data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105278#diethyl-4-bromobenzyl-phosphonate-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com